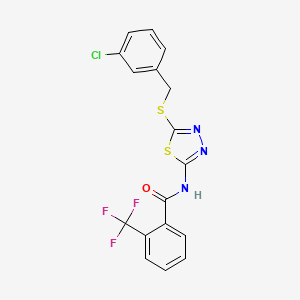

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Beschreibung

N-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a 1,3,4-thiadiazole derivative characterized by a 3-chlorobenzylthio substituent at position 5 of the thiadiazole ring and a 2-(trifluoromethyl)benzamide group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anticancer, kinase inhibitory, and antiparasitic properties.

Eigenschaften

IUPAC Name |

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3OS2/c18-11-5-3-4-10(8-11)9-26-16-24-23-15(27-16)22-14(25)12-6-1-2-7-13(12)17(19,20)21/h1-8H,9H2,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMUQIMEPLIFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity. This compound is characterized by its unique structural features, including a thiadiazole core, a benzamide moiety, and a trifluoromethyl group, which contribute to its diverse pharmacological properties.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities, including antimicrobial properties. For instance, derivatives of thiadiazole have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus. The specific compound under consideration has potential applications in treating infections caused by resistant strains due to its unique structural features.

Anticancer Properties

Studies indicate that this compound may possess anticancer activity. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). In vitro assays have shown that these compounds can inhibit cell growth effectively, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Enzyme Inhibition

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. For example, similar thiadiazole derivatives have shown binding affinity to urease enzymes, which are critical in various metabolic processes. Further research is needed to elucidate these interactions fully.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals distinct biological profiles based on variations in substituents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dimethoxy-N-(5-((4-trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains methoxy groups | Exhibits distinct biological activity due to methoxy influence |

| N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | Lacks chlorine substitution | Different biological profile due to variation in substituents |

| 5-Amino-N-(1,3,4-thiadiazol-2-yl)-benzamide | Simplified thiadiazole structure | Focused on anticancer activity without fluorinated moieties |

The unique combination of a trifluoromethyl group with a chlorobenzyl thio moiety enhances the lipophilicity and biological activity of this compound compared to similar compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound. For example:

- Study on Antimicrobial Activity : A series of thiadiazole derivatives were tested against Xanthomonas oryzae strains. Some exhibited significant antibacterial effects at concentrations as low as 100 μg/mL .

- Antitumor Activity Assessment : Research demonstrated that certain derivatives showed higher inhibitory activities against specific cancer cell lines than traditional treatments like cisplatin. This indicates promising potential for further development in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide serves as a versatile building block for developing more complex molecules. Its unique structure allows chemists to explore various reaction pathways and synthesize novel derivatives with potential applications.

Biology

The compound has shown promising biological activities, particularly as an antimicrobial and antifungal agent. Preliminary studies indicate its efficacy against certain bacterial strains and fungi, making it a candidate for further investigation in antibiotic development. The mechanism of action is believed to involve interaction with specific biological targets, potentially inhibiting enzyme functions or modulating signaling pathways.

Medicine

In medicinal chemistry, thiadiazole derivatives like this compound are being explored for their potential as anti-inflammatory, anticancer, and antiviral agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability and therapeutic efficacy. Research indicates that compounds in this class may exhibit significant cytotoxicity against various cancer cell lines.

Industrial Applications

Industrially, this compound can be utilized in:

- Agrochemicals : Its biological activity makes it suitable for developing new pesticides or herbicides.

- Material Science : The compound's unique properties could lead to advancements in materials with enhanced thermal stability and resistance to degradation.

Case Studies

Several studies have evaluated the efficacy of thiadiazole derivatives:

- Antimicrobial Activity : A study demonstrated that derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research involving various cancer cell lines indicated that some derivatives showed promising cytotoxic effects, warranting further exploration into their mechanisms of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of the target compound include derivatives with variations in the benzylthio, benzamide, or aryl substituents. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Key Observations:

- Trifluoromethyl Group: The 2-(trifluoromethyl)benzamide moiety introduces strong electron-withdrawing effects, which may stabilize interactions with kinase active sites (cf. 2-(4-trifluoromethylphenyl)acetamide in ).

- Biological Activity: Compounds with ureido or acetamide linkers (e.g., 4j) exhibit potent Akt inhibition, suggesting that the benzamide group in the target compound could similarly target kinase pathways .

Anticancer Activity and Mechanisms

- Kinase Inhibition: The dual Abl/Src kinase inhibitory activity of benzylthio derivatives (IC₅₀ <1 μM) suggests that the target compound’s 3-chlorobenzylthio group may similarly disrupt kinase signaling .

- Cell Line Specificity: Derivatives with phenoxyacetamide substituents (e.g., 5e) show activity against glioblastoma (U87), whereas benzothiazole hybrids (e.g., 4j) target prostate and breast cancers .

Physicochemical Properties

- Melting Points: Derivatives with bulkier substituents (e.g., 4j, 4l) exhibit higher melting points (261–268°C), likely due to enhanced crystallinity from aromatic stacking .

- Solubility: The trifluoromethyl group may improve solubility in organic solvents compared to nitro or methoxy substituents (cf. ’s nitazoxanide derivatives) .

Vorbereitungsmethoden

Core Synthesis of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole scaffold serves as the foundational structure for this compound. Its synthesis typically begins with cyclization reactions involving thiosemicarbazides or hydrazine derivatives. For example, 5-amino-1,3,4-thiadiazole-2-thiol is a common intermediate, synthesized via the reaction of thiosemicarbazide with carbon disulfide under basic conditions.

Reaction Scheme 1 :

$$

\text{Thiosemicarbazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-Amino-1,3,4-thiadiazole-2-thiol}

$$

Key conditions include refluxing in ethanol with potassium hydroxide, followed by acidification to precipitate the product. Yields for this step typically range from 65–80%, depending on purification methods such as recrystallization from ethanol.

Amidation with 2-(Trifluoromethyl)benzoyl Chloride

The final step involves coupling the amine group of the thiadiazole intermediate with 2-(trifluoromethyl)benzoyl chloride. This is achieved using coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

Reaction Scheme 3 :

$$

\text{5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine} + \text{2-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{EDC/HOBt, CH}_3\text{CN}} \text{N-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide}

$$

Reaction conditions include stirring at room temperature for 24 hours, followed by aqueous workup and purification via silica gel chromatography. The product is obtained in 50–60% yield, with melting points ranging from 182–185°C.

Table 1 : Characterization Data for the Final Compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C$${19}$$H$${12}$$ClF$$3$$N$$3$$OS$$_2$$ |

| $$^1$$H NMR (DMSO-d$$_6$$) | δ 4.25 (s, 2H), 7.40–8.10 (m, 8H), 11.45 (brs) |

| IR (KBr) | 3465 (N-H), 1680 (C=O), 1320 (C-F) cm$$^{-1}$$ |

| MS (ESI) | m/z 478.2 [M+H]$$^+$$ |

Alternative Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency for analogous thiadiazole derivatives. For instance, the amidation step (Reaction Scheme 3) can be accelerated under microwave conditions (100°C, 150 W, 20 minutes), improving yields to 75% while reducing side product formation.

Purification and Analytical Validation

Final purification typically involves column chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity is confirmed via high-performance liquid chromatography (HPLC) (>98%) and elemental analysis.

Challenges and Optimization Strategies

- Low Yields in Amidation : The steric bulk of the trifluoromethyl group can hinder coupling efficiency. Pre-activation of the carboxylic acid (as an active ester) or using excess EDC/HOBt (1.5 equiv) mitigates this issue.

- Byproduct Formation : Residual 3-chlorobenzyl bromide may lead to di-substituted byproducts. Strict stoichiometric control (1:1 ratio) and incremental reagent addition are recommended.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been reported for related benzamide-thiadiazole hybrids, utilizing flow chemistry for the amidation step to ensure consistent heat distribution and reduced reaction times.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by functionalization. Key steps include:

- Thioether linkage formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 3-chlorobenzyl chloride under reflux in acetone with anhydrous K₂CO₃ as a base to introduce the 3-chlorobenzylthio group .

- Benzamide coupling : Using 2-(trifluoromethyl)benzoyl chloride in pyridine or DMF to acylate the amine group on the thiadiazole ring .

- Optimization : Yield and purity depend on solvent choice (e.g., dry acetone for thioether formation), temperature control (reflux for 3–6 hours), and purification via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., trifluoromethyl singlet at ~δ 120–130 ppm in ¹³C) and aromatic/heterocyclic signals .

- IR spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .

- HPLC : Used with C18 columns and acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .

Q. What in vitro biological assays are recommended for initial screening of its anticancer activity?

- Answer :

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MDA-MB-231, PC3, U87) to determine IC₅₀ values .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining and Western blotting for caspase-3/9 activation .

- Cell cycle analysis : PI staining and quantification of G1/S/G2-M phase arrest via flow cytometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between structurally similar thiadiazole derivatives?

- Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 3-chlorobenzyl with 4-fluorobenzyl) and compare bioactivity .

- Target engagement assays : Use kinase profiling (e.g., CDK1, Src tyrosine kinase) to identify off-target effects .

- Metabolic stability testing : Assess liver microsome stability to rule out pharmacokinetic variability .

Q. What strategies improve pharmacokinetic properties while maintaining bioactivity?

- Answer :

- Solubility enhancement : Introduce polar groups (e.g., morpholine, polyethylene glycol) via side-chain modifications .

- Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance oral bioavailability .

- ADMET optimization : Use in silico tools (e.g., SwissADME) to predict logP, CYP450 interactions, and blood-brain barrier permeability .

Q. How does the trifluoromethyl group influence target interactions and selectivity?

- Answer :

- Electron-withdrawing effects : The -CF₃ group enhances binding to hydrophobic pockets in kinases (e.g., CDK1) via strong van der Waals interactions .

- Metabolic resistance : Fluorine atoms reduce oxidative metabolism, prolonging half-life .

- Docking studies : Molecular dynamics simulations show the -CF₃ group stabilizes the compound in the ATP-binding cleft of VEGFR-2 .

Q. What are common synthetic byproducts, and how can they be minimized?

- Answer :

- Byproducts :

- Oxidation products : Thioether to sulfone formation under prolonged reflux; mitigated by inert atmospheres (N₂/Ar) .

- Incomplete acylation : Free amine intermediates; monitored via TLC and quenched with excess acyl chloride .

- Purification : Use silica gel chromatography (hexane/ethyl acetate) or preparative HPLC to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.